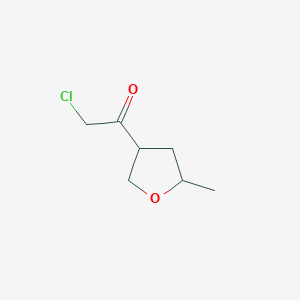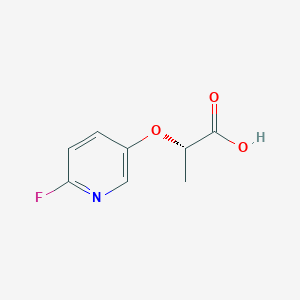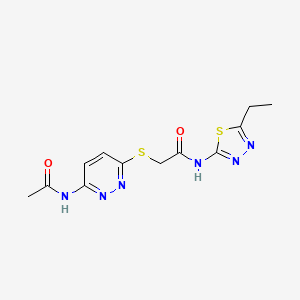
2-Chloro-1-(5-methyloxolan-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-(5-methyloxolan-3-yl)ethanone” is an organic compound. It is also known as "benzyl chloride oxolane". The IUPAC name of this compound is "2-chloro-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one" .
Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(5-methyloxolan-3-yl)ethanone” is C7H11ClO2 . The molecular weight of this compound is 162.62 .Physical And Chemical Properties Analysis
“2-Chloro-1-(5-methyloxolan-3-yl)ethanone” is a colorless to pale yellow liquid with a pungent odor.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-Chloro-1-(5-methyloxolan-3-yl)ethanone derivatives have been studied for their applications as corrosion inhibitors. For instance, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), a structurally similar compound, has shown promising results as a corrosion inhibitor for mild steel in a corrosive environment (hydrochloric acid), with inhibition efficiency reaching up to 95.10% at specific conditions. This efficiency is attributed to the presence of nitrogen and oxygen atoms, as well as benzene and triazole rings, which offer a protective layer against corrosion. The effectiveness of these inhibitors is further supported by quantum chemical calculations and experimental data, highlighting their potential in protecting metals in industrial applications (Jawad et al., 2020).
Organic Synthesis and Chemical Reactions
Compounds similar to 2-Chloro-1-(5-methyloxolan-3-yl)ethanone are used in various organic synthesis processes. For example, the thermolysis of the Diels–Alder adduct of 2-acetyl-5,6-dichloro-1,4-benzoquinone and cyclopentadiene leads to evidence for a partial retro-diene reaction. These reactions are crucial in the synthesis of complex organic compounds, providing a pathway for creating various derivatives used in further chemical studies and applications (Beddoes et al., 1981).
Antioxidant Properties
Research has been conducted on the antioxidant properties of chloroquinoline derivatives, which share a similarity with 2-Chloro-1-(5-methyloxolan-3-yl)ethanone. These studies explore the potential of these compounds in reducing high glucose levels in the human body, thus exhibiting promising antioxidant activities. The synthesized compounds have been compared with ascorbic acid, indicating their potential as effective antioxidants. Such properties are critical for developing new therapeutic agents and understanding the chemical basis of antioxidant activities (Murugavel et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(5-methyloxolan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-5-2-6(4-10-5)7(9)3-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHBNNYDPZWVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)

![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2593450.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)

![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)

![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2593465.png)
![N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2593466.png)

![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)